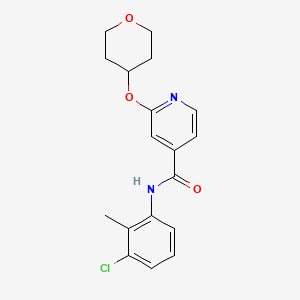![molecular formula C18H16F2N2O3 B2945645 N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide CAS No. 1445162-34-4](/img/structure/B2945645.png)
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDM-1 and has been studied for its ability to inhibit the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of CDM-1 involves its ability to inhibit tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. CDM-1 binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network.
Biochemical and Physiological Effects:
CDM-1 has been shown to have minimal toxicity in normal cells and tissues. It has also been shown to have low binding affinity for the P-glycoprotein efflux pump, which is responsible for drug resistance in cancer cells. These findings suggest that CDM-1 could be a promising anticancer agent with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CDM-1 is its specificity for tubulin polymerization inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. However, CDM-1 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CDM-1.
Orientations Futures
Future research on CDM-1 could focus on its potential applications in combination therapy with other anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration route for CDM-1 in vivo. Further research could also explore the potential applications of CDM-1 in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of CDM-1 involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form 2,4-dimethoxyphenyl-2-cyanoacrylate. This intermediate is then reacted with 3,4-difluorobenzylamine to form the final product, CDM-1. The synthesis method has been optimized to increase the yield and purity of CDM-1.
Applications De Recherche Scientifique
CDM-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that CDM-1 could be a potential anticancer agent.
Propriétés
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-12-4-5-13(17(9-12)25-2)16(10-21)22-18(23)8-11-3-6-14(19)15(20)7-11/h3-7,9,16H,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBRVZJEDPPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)CC2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)
![(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2945569.png)

![[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride](/img/structure/B2945571.png)



![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
![(4R,5S)-4-(Aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B2945579.png)
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)
![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2945584.png)